![molecular formula C14H18O4S B13446200 {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate](/img/structure/B13446200.png)
{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Phenyl-2-oxaspiro[33]heptan-6-yl}methyl methanesulfonate is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group transformations to introduce the methanesulfonate moiety. The reaction conditions often include the use of strong bases like potassium hydroxide in ethanol, followed by the addition of methanesulfonyl chloride to introduce the sulfonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process is crucial, and optimization of reaction conditions to ensure high yield and purity is essential. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form alcohols or thiols.
Hydrolysis: The methanesulfonate ester can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce alcohols .
Aplicaciones Científicas De Investigación
{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with the target .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxaspiro[3.3]heptan-6-amine: A related spirocyclic compound with an amine group instead of a methanesulfonate group.
2-Oxaspiro[3.3]heptan-6-one: Another similar compound with a ketone functional group.
Uniqueness
The uniqueness of {6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate lies in its combination of a spirocyclic core with a methanesulfonate ester, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H18O4S |
|---|---|
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
(6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methyl methanesulfonate |
InChI |
InChI=1S/C14H18O4S/c1-19(15,16)18-11-14(12-5-3-2-4-6-12)7-13(8-14)9-17-10-13/h2-6H,7-11H2,1H3 |
Clave InChI |
SVDBCBCFSJCUNB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1(CC2(C1)COC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


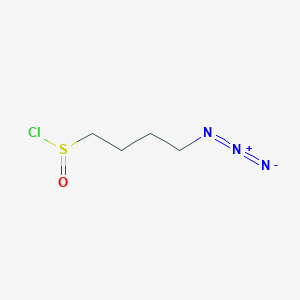
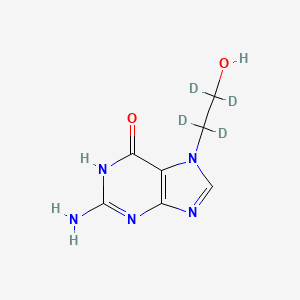
![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)
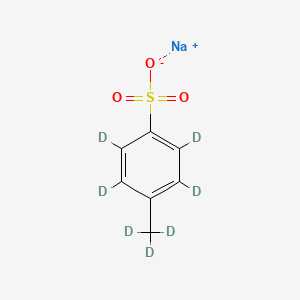
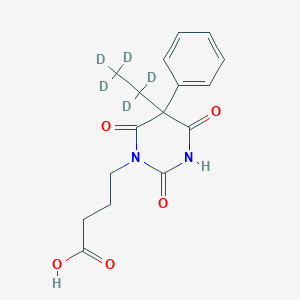
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)

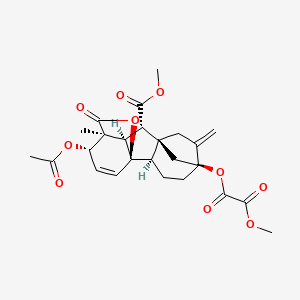
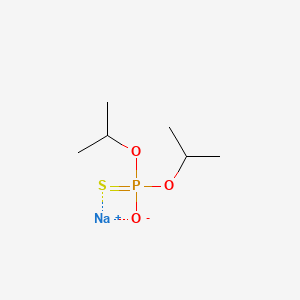
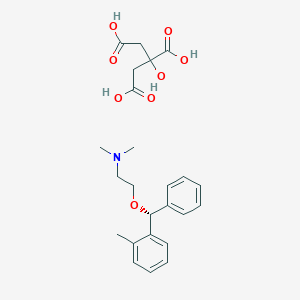
![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)
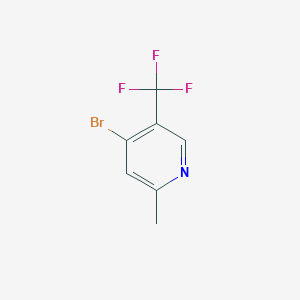
![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)
